



# Quantifying Exudate Management in TRITEC Dressings: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Effective wound exudate management is a cornerstone of optimal wound healing. Excessive exudate can lead to maceration of the surrounding skin, delayed healing, and an increased risk of infection. Conversely, an overly dry wound bed can impede cellular migration and proliferation. **TRITEC™** dressings, with their proprietary Active Fluid Management® (AFM®) technology, are designed to address this delicate balance by actively managing wound exudate.[1][2] This document provides detailed application notes and experimental protocols for quantifying the exudate management properties of **TRITEC** dressings, enabling researchers and clinicians to rigorously evaluate their performance.

**TRITEC™** dressings feature a three-part design that creates a powerful moisture transfer mechanism.[1][2] This system is engineered to pull excess exudate away from the wound, preserving a moist wound environment conducive to healing while protecting the periwound skin.[1][2] The protocols outlined below are based on established standards for wound dressing assessment, providing a framework for generating robust and comparable data.

### **Data Presentation**

The following tables summarize the key quantitative parameters for evaluating the exudate management capabilities of **TRITEC** dressings. These parameters should be assessed in comparison to other dressings to provide a comprehensive performance profile.



Table 1: Fluid Handling Capacity (FHC)

Dressing Type	Absorption ( g/100 cm²)	MVTR (g/m²/24h)	Total Fluid Handling Capacity ( g/100 cm²/24h)
TRITEC™	Data to be determined	Data to be determined	Data to be determined
Control Dressing A			
Control Dressing B	-		

Table 2: Free Swell Absorbent Capacity

Dressing Type	Initial Dry Weight (g)	Saturated Weight (g)	Absorbent Capacity (g/g)
TRITEC™	Data to be determined	Data to be determined	Data to be determined
Control Dressing A			
Control Dressing B	_		

Table 3: Fluid Retention Under Compression

Dressing Type	Fluid Absorbed (g)	Fluid Retained After Compression (g)	Retention Capacity (%)
TRITEC™	Data to be determined	Data to be determined	Data to be determined
Control Dressing A			
Control Dressing B	_		

### **Experimental Protocols**

The following protocols are adapted from the European Standard EN 13726, "Test methods for primary wound dressings," and are tailored for the evaluation of **TRITEC** dressings.



# Protocol 1: Determination of Fluid Handling Capacity (FHC)

This protocol measures the combined ability of a dressing to absorb and transpire fluid over a 24-hour period.

#### Materials:

- TRITEC<sup>™</sup> dressing samples (circular, with a diameter to fit the test apparatus)
- Control dressing samples
- Paddington cups (or equivalent test chambers)
- Simulated Wound Fluid (Solution A): 8.298 g of sodium chloride (NaCl) and 0.368 g of calcium chloride dihydrate (CaCl<sub>2</sub>·2H<sub>2</sub>O) dissolved in deionized water to make 1 liter of solution.
- Incubator set to 37°C
- Analytical balance (accurate to 0.001 g)

#### Procedure:

- Record the initial dry weight of the TRITEC™ dressing sample.
- Secure the dressing over the opening of a Paddington cup, ensuring a complete seal.
- Record the initial weight of the sealed Paddington cup with the dressing.
- Introduce a known volume (e.g., 20 mL) of pre-warmed (37°C) Simulated Wound Fluid (Solution A) into the cup through the designated port.
- Record the weight of the cup, dressing, and fluid.
- Place the assembled apparatus in an incubator at 37°C for 24 hours.



- After 24 hours, remove the apparatus from the incubator and allow it to equilibrate to room temperature.
- Record the final weight of the entire apparatus. The weight loss corresponds to the Moisture Vapor Transmission Rate (MVTR).
- Carefully remove the dressing from the cup and weigh it to determine the amount of fluid absorbed.
- Calculate the FHC by summing the absorbed fluid and the transpired fluid (MVTR).

## Protocol 2: Determination of Free Swell Absorbent Capacity

This protocol measures the maximum amount of fluid a dressing can absorb without compression.

#### Materials:

- TRITEC<sup>™</sup> dressing samples (e.g., 5 cm x 5 cm)
- Control dressing samples
- Beakers or Petri dishes
- Simulated Wound Fluid (Solution A)
- Incubator set to 37°C
- Analytical balance

#### Procedure:

- Record the initial dry weight of the TRITEC™ dressing sample.
- Place the dressing sample in a beaker or Petri dish.



- Add a sufficient volume of Simulated Wound Fluid (Solution A) at 37°C to completely immerse the dressing.
- Incubate at 37°C for 30 minutes.
- Carefully remove the dressing, allow it to drain for 30 seconds, and re-weigh.
- Calculate the free swell absorbent capacity as the grams of fluid absorbed per gram of the dry dressing.

## Protocol 3: Determination of Fluid Retention Under Compression

This protocol assesses the ability of a dressing to retain absorbed fluid under a standardized pressure, simulating clinical conditions such as compression bandaging.

#### Materials:

- Saturated TRITEC™ dressing samples (from Protocol 2)
- Compression apparatus capable of applying a standard pressure (e.g., 40 mmHg)
- Filter paper
- Analytical balance

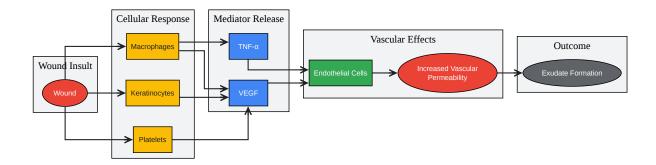
#### Procedure:

- Take the saturated dressing sample from Protocol 2 and record its weight.
- Place the saturated dressing between layers of pre-weighed filter paper.
- Apply a pressure of 40 mmHg to the dressing for 5 minutes using the compression apparatus.
- Remove the pressure and re-weigh the dressing.
- Calculate the fluid retention as a percentage of the total fluid absorbed.



# **Visualizations Signaling Pathway for Exudate Production**

Wound exudate formation is a complex process driven by inflammatory mediators that increase vascular permeability. Key signaling molecules include Vascular Endothelial Growth Factor (VEGF) and Tumor Necrosis Factor-alpha (TNF-α).[3][4][5][6][7] These molecules trigger a cascade of events leading to the extravasation of plasma and its components into the wound bed.



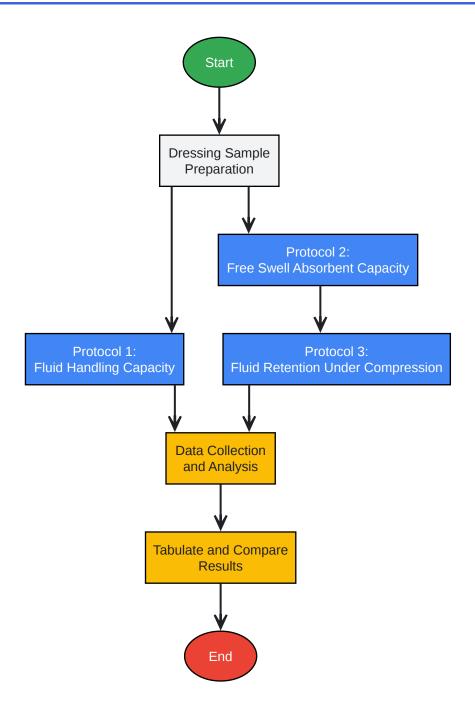
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Caption: Signaling pathway of wound exudate production.

### **TRITEC™** Dressing Experimental Workflow

The following workflow outlines the key steps for the quantitative evaluation of **TRITEC™** dressings.





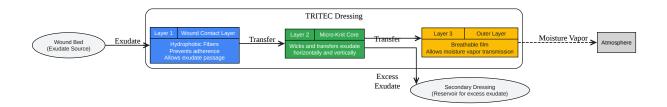
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Caption: Experimental workflow for  $\textbf{TRITEC}^{\intercal}$  dressing evaluation.

## Logical Relationship of TRITEC™ Active Fluid Management®

The Active Fluid Management® technology of **TRITEC™** dressings is based on a three-layer system that works in concert to manage exudate.





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Caption: Logical relationship of **TRITEC™** AFM® layers.

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